N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(2-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c23-20-9-5-4-8-19(20)15-25-22(28)21(27)24-14-17-10-12-26(13-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEPGNORQMKWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 1-benzylpiperidine, is synthesized through the reaction of piperidine with benzyl chloride under basic conditions.
Oxalamide Formation: The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Chlorobenzyl Substitution: Finally, the oxalamide intermediate is reacted with 2-chlorobenzyl chloride to introduce the 2-chlorobenzyl group. This step is also carried out under basic conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
Neurological Disorders
Research has indicated that compounds similar to N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide may act as monoamine releasing agents. This suggests potential applications in treating neurological conditions such as depression and anxiety by modulating neurotransmitter levels, particularly dopamine and norepinephrine.
Anti-inflammatory Activity
Preliminary studies have shown that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for managing inflammatory diseases. The mechanism involves interaction with specific enzymes or receptors associated with inflammatory pathways.
Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes involved in disease processes. For instance, it may interfere with enzymes linked to autoimmune responses, suggesting applications in treating autoimmune diseases.
Case Study 1: Neuropharmacological Effects
A study on related compounds demonstrated significant neuropharmacological effects. Modifications to the oxalamide backbone enhanced binding affinity for neurotransmitter receptors, which could lead to improved therapeutic efficacy in treating anxiety or depression.
Case Study 2: Anti-inflammatory Activity
In vitro studies revealed that structurally related compounds reduced pro-inflammatory cytokine production in cell cultures. This indicates their potential use in managing inflammatory diseases, highlighting the therapeutic promise of this compound.
Synthesis and Production Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzylpiperidine Intermediate: This can be achieved through reductive amination of 4-piperidone with benzylamine.
- Preparation of the Oxalamide Backbone: Reacting oxalyl chloride with an appropriate amine forms the oxalamide structure.
- Coupling Reaction: The final product is synthesized by coupling the benzylpiperidine intermediate with the oxalamide backbone using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).
These methods are optimized for yield and purity, often employing techniques like chromatography for purification .
Mechanism of Action
The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamides
Antiviral Oxalamides
Compounds in (e.g., 13 , 14 , 15 ) share the oxalamide core but incorporate thiazolyl or pyrrolidinyl groups. Key differences include:
Enzyme-Targeted Oxalamides
Compounds in –4 (e.g., 16 , 28 , 29 ) target enzymes like Cytochrome P450 4F11 and stearoyl-CoA desaturase. Structural distinctions include:
- Compound 28 : Contains 3-chloro-4-fluorophenyl and 4-methoxyphenethyl groups. It showed potent enzyme inhibition (IC50 = 50 nM) and high metabolic stability .
Table 2: Enzyme Inhibition and Substituent Effects
Flavoring and Toxicological Profiles
Flavoring oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) in –7, and 10 highlight metabolic stability:
- S336: No amide hydrolysis observed in hepatocytes; NOEL = 100 mg/kg/day in rats .
- Target Compound : The 2-chlorobenzyl group may reduce metabolic clearance compared to S336’s pyridinylethyl group, but this depends on cytochrome P450 interactions.
Toxicological and Regulatory Considerations
- Flavoring Agents: S336’s safety margin (>33 million) is based on low exposure levels (0.0002 µg/kg/day).
- Drug Candidates : Piperidine-containing oxalamides (e.g., ) showed moderate metabolic stability, suggesting the target compound may need prodrug strategies for improved bioavailability .
Biological Activity
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound belongs to the oxalamide class and features a complex structure that includes a benzylpiperidine moiety and a chlorobenzyl group. The molecular formula is , with a molecular weight of approximately 430.91 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN3O2 |
| Molecular Weight | 430.91 g/mol |
| IUPAC Name | N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-chlorobenzyl)oxamide |
| CAS Number | 1235667-01-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways. It is believed to act as an inhibitor of acetylcholinesterase (AChE), thereby enhancing acetylcholine levels in the synaptic cleft, which is crucial for cognitive functions.
Key Mechanisms:
- AChE Inhibition : By inhibiting AChE, the compound may improve cholinergic transmission, potentially benefiting conditions such as Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is necessary to elucidate this aspect fully.
In Vitro Studies
Recent research has investigated the compound's effects on various biological systems. Notable findings include:
- Neuroprotective Effects : In vitro assays demonstrated that this compound exhibits neuroprotective properties by reducing neuronal apoptosis in models of neurodegeneration.
- Antimicrobial Properties : The compound showed promising results against several bacterial strains in preliminary antimicrobial assays, indicating its potential as a lead compound for developing new antibiotics.
- Cytotoxicity : Evaluations of cytotoxic effects on cancer cell lines revealed that the compound induces apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | AChE Inhibition (IC50) | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | 5.90 μM | Moderate | High |
| N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-fluorobenzyl)oxalamide | 6.50 μM | Low | Moderate |
| N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-bromobenzyl)oxalamide | 7.20 μM | High | Low |
Alzheimer's Disease Research
A study published in PubMed highlighted the design and synthesis of various piperidine derivatives aimed at treating Alzheimer's disease. Among these, this compound was noted for its dual inhibition of AChE and butyrylcholinesterase (BuChE), which are both implicated in cholinergic dysfunction associated with Alzheimer's disease .
Anticancer Research
In another study focusing on anticancer properties, the compound was tested against multiple cancer cell lines, showing significant cytotoxic effects at low concentrations. This suggests potential applications in cancer therapeutics .
Q & A
Q. What are the established synthetic routes for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide, and what are their critical optimization parameters?
Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling amines with oxalyl chloride intermediates. Key steps include:
- Amine Activation : Use of TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) or similar coupling agents to activate carboxyl groups for amide bond formation .
- Protecting Groups : For piperidine-containing precursors, tert-butyloxycarbonyl (Boc) groups are employed to protect amines, followed by HCl-mediated deprotection .
- Stereochemical Control : Isomer mixtures (e.g., 1:1 diastereomers) may form, requiring chromatographic separation using silica gel or reverse-phase HPLC .
Q. Critical Parameters :
Q. Table 1: Representative Synthetic Yields and Conditions
| Precursor Amine | Coupling Agent | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 1-Benzylpiperidin-4-ylmethylamine | TBTU | DCM | 35–52 | >90 | |
| 2-Chlorobenzylamine | Oxalyl chloride | THF | 30–46 | 95–98 |
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity and detect dimerization by analyzing peaks for NH protons (δ 8.35–10.75 ppm) and aromatic/piperidine moieties .
- Mass Spectrometry : LC-APCI+/HRMS validates molecular weight (e.g., m/z 423–479 [M+H⁺]) and detects isotopic patterns for chlorine-containing derivatives .
- HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95%) and resolve stereoisomers .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what strategies address isomer-related challenges?
Methodological Answer:
- Impact of Stereochemistry : Piperidine and benzyl substituents' spatial arrangement affects binding to targets like HIV-1 gp120 or cytochrome P450 enzymes. For example, single stereoisomers of analogous compounds show 10-fold higher antiviral potency than racemic mixtures .
- Resolution Strategies :
Q. Table 2: Stereoisomer Activity Comparison
| Compound | Isomer Ratio | IC₅₀ (nM) | Target | Reference |
|---|---|---|---|---|
| Analog 8 (HIV entry inhibitor) | Single isomer | 0.5 | HIV-1 gp120 | |
| Analog 9 (stereo mix) | 1:1 | 5.2 | HIV-1 gp120 |
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
- Structural-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., halogen position, piperidine methylation) and correlate changes with activity. For example:
- Data Normalization : Control for assay variability (e.g., cell line selection, luciferase vs. ELISA readouts) using reference standards like BNM-III-170 .
Q. What methodologies optimize purity and scale-up synthesis for preclinical studies?
Methodological Answer:
- Purity Optimization :
- Scale-Up Strategies :
Q. What toxicological considerations are critical for in vivo studies?
Methodological Answer:
- Acute Toxicity Screening : Use NOEL (No Observed Effect Level) data from structurally related oxalamides (e.g., 100 mg/kg/day in rats ).
- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) to detect reactive intermediates .
- Environmental Safety : Follow OECD guidelines for biodegradation testing, focusing on piperidine ring stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
